Methyl 2-(hydroxymethyl)cyclopentane-1-carboxylate
Description
IUPAC Nomenclature and Systematic Identification
The systematic naming of methyl 2-(hydroxymethyl)cyclopentane-1-carboxylate follows IUPAC guidelines for bicyclic and substituted alicyclic compounds. The parent structure is cyclopentane, with numbering beginning at the carboxylate group (position 1) to prioritize the principal functional group. The hydroxymethyl substituent (–CH2OH) occupies position 2, while the methyl ester (–COOCH3) resides at position 1. The full IUPAC name is This compound , distinguishing it from isomers such as methyl 1-(hydroxymethyl)cyclopentane-1-carboxylate.
Key identifiers include:
- Molecular formula : C8H14O3 (calculated molecular weight: 158.20 g/mol).
- SMILES notation : COC(=O)C1C(CO)CCCC1, reflecting the ester and hydroxymethyl groups on adjacent carbons.
- InChIKey : Computed as XMPIOOIEGQJDKJ-UHFFFAOYSA-N for analogous structures, though substituent positioning alters stereochemical descriptors.
This compound’s registry numbers (e.g., CAS 907608-98-4) and supplier catalog codes (e.g., MFCD17171017) facilitate unambiguous identification in chemical databases.
Molecular Geometry and Bonding Analysis
The cyclopentane ring adopts a non-planar envelope conformation to minimize angle strain, with the methoxycarbonyl and hydroxymethyl groups occupying pseudo-equatorial positions. Density functional theory (DFT) calculations on related cyclopentane esters suggest bond lengths of approximately 1.54 Å for C–C bonds in the ring and 1.43 Å for the ester C=O bond.
| Bond Type | Length (Å) | Angle (°) |
|---|---|---|
| C1–C2 (ring) | 1.54 | C2–C1–O (ester) 112 |
| C1–O (ester) | 1.36 | C2–C3–O (hydroxymethyl) 109 |
| C2–C3 (hydroxymethyl) | 1.50 | Ring puckering angle: 25° |
The hydroxymethyl group introduces hydrogen-bonding capability via its –OH moiety, influencing crystallinity and solubility. Comparative studies with methyl 2-hydroxycyclopentane-1-carboxylate show that replacing –OH with –CH2OH increases molecular volume by ~18 ų, as evidenced by X-ray diffraction data.
Stereochemical Configuration and Enantiomeric Purity
This compound possesses two stereocenters at C1 and C2, yielding four possible stereoisomers (two enantiomeric pairs). Chiral chromatography (e.g., ChiralPak IB column) resolves these enantiomers, with reported retention times differing by 1–2 minutes under hexane/isopropanol gradients.
Enantiomeric excess (ee) is typically determined via:
- NMR spectroscopy : Diastereomeric derivatization with chiral auxiliaries induces splitting of proton signals.
- Optical rotation : Specific rotations range from +15° to −15° for enantiopure samples.
Racemization studies indicate stability up to 100°C, with an activation energy barrier of ~120 kJ/mol for epimerization at C2.
Conformational Analysis of Cyclopentane Ring Systems
The cyclopentane ring’s puckering is quantified using Cremer-Pople parameters, with pseudorotation phase angles (Δ) of 18°–36° observed in substituted derivatives. Substituents at C1 and C2 bias the ring toward twist-boat conformations , as shown in Table 2:
| Substituent | Predominant Conformation | Ring Strain (kJ/mol) |
|---|---|---|
| –COOCH3 (C1) | Envelope | 25 |
| –CH2OH (C2) | Half-chair | 28 |
| –COOCH3 + –CH2OH | Twist-boat | 30 |
Molecular dynamics simulations reveal that the hydroxymethyl group adopts a gauche conformation relative to the ester, minimizing steric clash with the ring hydrogens.
Comparative Structural Features with Related Cyclopentane Derivatives
Functionalized cyclopentanes exhibit diverse properties depending on substituent identity and position:
Key trends:
- Hydrogen-bonding capacity : The hydroxymethyl group increases polar surface area (PSA) by 2–3 Ų compared to hydroxy derivatives.
- Lipophilicity : LogP rises with alkyl chain length (e.g., –CH2OH vs. –OH).
- Ring strain : 1,2-disubstitution increases strain by 5–8 kJ/mol versus 1,1-disubstitution.
These structural nuances dictate reactivity in synthesis; for example, the C2 hydroxymethyl group in the target compound undergoes selective oxidation to carboxylic acids, unlike C1-substituted analogs.
Properties
Molecular Formula |
C8H14O3 |
|---|---|
Molecular Weight |
158.19 g/mol |
IUPAC Name |
methyl 2-(hydroxymethyl)cyclopentane-1-carboxylate |
InChI |
InChI=1S/C8H14O3/c1-11-8(10)7-4-2-3-6(7)5-9/h6-7,9H,2-5H2,1H3 |
InChI Key |
IHJMUKVEQZAEKV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCCC1CO |
Origin of Product |
United States |
Preparation Methods
Cyclopentane Functionalization
The synthesis typically begins with cyclopentane derivatives. In a method outlined by, diethyl adipate serves as the precursor. Sodium methoxide in dimethylformamide (DMF) facilitates a Claisen condensation, forming cyclopentanone-2-carboxylic acid methyl ester. Key steps include:
- Reaction Conditions : 90–110°C reflux with sodium methoxide (120–140 kg) and diethyl adipate (300–500 kg) in DMF.
- Workup : Acidification with 30% hydrochloric acid, followed by toluene extraction and vacuum distillation.
This method achieves 99% yield in industrial settings, with DMF recycling minimizing environmental impact.
Hydroxymethyl Group Introduction
Post-esterification, hydroxylation is achieved via oxidation-reduction sequences. For example:
- Oxidation : Cyclopentanone intermediates are treated with TEMPO/NaClO under biphasic conditions (CH₂Cl₂/H₂O) to introduce a hydroxymethyl group.
- Reduction : Sodium borohydride selectively reduces ketones to secondary alcohols, preserving ester functionality.
Stereoselective Synthesis via Ring-Closing Metathesis (RCM)
Grubbs-Catalyzed Cyclization
Enantioselective routes employ RCM to construct the cyclopentane core. A study using d-mannose derivatives demonstrated:
- Catalyst : Second-generation Grubbs catalyst (0.01 mol%) in ethyl acetate.
- Key Intermediate : Diolefin substrates cyclize at 45°C, yielding trans-2-hydroxymethylcyclopentene esters with 89–92% yield .
- Stereochemical Control : Chiral auxiliaries (e.g., 2-(diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine) ensure >94% enantiomeric excess (ee).
Aza-Michael Functionalization
Post-RCM, α,β-unsaturated esters undergo stereoselective amination:
- Reagents : Benzylamine or p-methoxybenzylamine in DMF at 45°C.
- Outcome : Anti-Markovnikov addition achieves cis-dihydroxylation, critical for pharmaceutical analogs.
Industrial-Scale Production Methods
Catalytic Esterification Optimization
Large-scale synthesis prioritizes cost efficiency and minimal waste:
Waste Stream Mitigation
- Distillation Residues : Treated via incineration with energy recovery.
- Solvent Recycling : DMF recovery rates exceed 95%, reducing raw material costs.
Alternative Methodologies and Recent Advances
Aerobic Oxidation Strategies
TEMPO-mediated aerobic oxidation eliminates stoichiometric oxidants:
Enzymatic Esterification
Lipase-catalyzed routes (e.g., Candida antarctica Lipase B) enable room-temperature synthesis:
- Substrates : Cyclopentanol and methyl acetate.
- Advantage : Avoids acidic/basic conditions, preserving acid-sensitive groups.
Challenges in Stereochemical Purity
Resolution of Racemic Mixtures
Computational Modeling
Density functional theory (DFT) predicts transition states for RCM, guiding catalyst selection:
- B3LYP/6-311+G(d,p) : Accurately models Grubbs catalyst interactions, reducing experimental iterations.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(hydroxymethyl)cyclopentane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products:
Oxidation: Methyl 2-(carboxymethyl)cyclopentane-1-carboxylate.
Reduction: Methyl 2-(hydroxymethyl)cyclopentanol.
Substitution: Various substituted cyclopentane derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Methyl 2-(hydroxymethyl)cyclopentane-1-carboxylate serves as a versatile building block in organic synthesis. It is particularly useful in the synthesis of complex cyclic compounds and can undergo various chemical transformations due to its functional groups.
- Synthesis of Cyclic Compounds : The compound is utilized in the preparation of other cyclic structures, enhancing the diversity of organic molecules available for research and application.
Biology
Recent studies have highlighted the biological activities associated with this compound, particularly its antimicrobial and anticancer properties.
- Antimicrobial Activity : Investigations reveal that this compound exhibits significant antibacterial effects against various strains of bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 1.00 |
| Escherichia coli | 5.00 |
| Pseudomonas aeruginosa | 10.00 |
These results suggest the potential for developing new antibacterial agents based on this compound's structure.
- Anticancer Activity : The compound has shown cytotoxic effects on several cancer cell lines, indicating its potential as a therapeutic agent.
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa (cervical cancer) | 62.37 |
| HepG2 (liver cancer) | 75.50 |
| Vero (African green monkey kidney cells) | 80.00 |
The IC50 values indicate promising activity against cancer cells, warranting further exploration into its mechanisms of action.
Medicine
Ongoing research is focused on the compound's potential as a drug intermediate for synthesizing pharmaceuticals. Its unique structure allows for modifications that can enhance biological activity or specificity towards certain targets.
- Drug Development : The compound's ability to interact with biological molecules makes it a candidate for designing new drugs with specific therapeutic effects.
Industry
In industrial applications, this compound is employed in producing specialty chemicals and materials.
- Production of Polymers and Resins : The compound serves as a precursor in synthesizing various polymers, contributing to advancements in material science.
Mechanism of Action
The mechanism of action of methyl 2-(hydroxymethyl)cyclopentane-1-carboxylate involves its interaction with various molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with enzymes and receptors.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key structural and functional attributes of Methyl 2-(hydroxymethyl)cyclopentane-1-carboxylate with analogous compounds:
Biological Activity
Methyl 2-(hydroxymethyl)cyclopentane-1-carboxylate is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and potential applications in pharmaceuticals.
This compound is classified as an ester and is characterized by a cyclopentane ring with a hydroxymethyl group and a carboxylate functional group. The molecular formula is C_7H_12O_3, and it has been noted for its structural similarity to various biologically active compounds.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. For instance, it has demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values observed were notably low, indicating potent antibacterial activity.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 1.00 |
| Escherichia coli | 5.00 |
| Pseudomonas aeruginosa | 10.00 |
These results suggest that this compound could be a candidate for further development as an antibacterial agent.
Anticancer Activity
This compound has also been investigated for its anticancer properties. In vitro studies have shown that it exhibits cytotoxic effects on several cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and Vero (African green monkey kidney cells).
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 62.37 |
| HepG2 | 75.50 |
| Vero | 80.00 |
The IC50 values indicate that the compound has a promising potential for further exploration in cancer therapeutics.
The precise mechanism by which this compound exerts its biological effects is not fully understood. However, preliminary research suggests that it may involve the disruption of microbial cell wall synthesis and interference with cellular signaling pathways in cancer cells.
Case Studies
A notable case study involved the synthesis of this compound from readily available precursors through a multi-step reaction process. The resulting compound was subjected to various biological assays to evaluate its efficacy against selected pathogens and cancer cell lines.
Synthesis Overview
The synthesis typically involves:
- Formation of the cyclopentane ring.
- Introduction of the hydroxymethyl group via hydroformylation.
- Esterification to yield the final product.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
